molecular formula C11H20N2O3 B15051492 (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate

(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate

Cat. No.: B15051492
M. Wt: 228.29 g/mol
InChI Key: YLMNCYATSGIUDS-BDAKNGLRSA-N
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Description

(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is a complex organic compound with a unique structure that includes a hexahydropyrrolo[3,4-b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the hexahydropyrrolo[3,4-b][1,4]oxazine ring system. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new organic compounds .

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may also serve as a probe in biochemical assays .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate stands out due to its tert-butyl ester group, which imparts unique chemical properties such as increased lipophilicity and stability. These characteristics make it particularly valuable in applications requiring robust and versatile intermediates .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl (4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

YLMNCYATSGIUDS-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H]2[C@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNC2

Origin of Product

United States

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